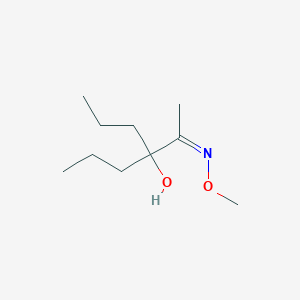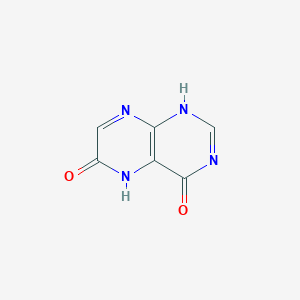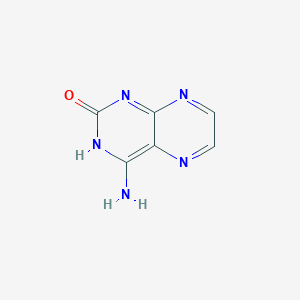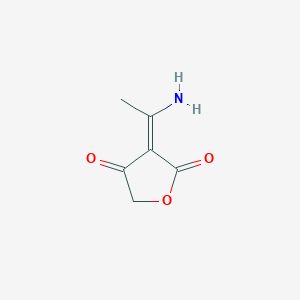
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione, also known as oxaloacetamide, is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione involves the inhibition of various enzymes and signaling pathways that are involved in the progression of inflammatory and tumor-related diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to promote inflammation. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are known to promote inflammation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in tumor cells, making it a potential candidate for the development of new anti-cancer therapies.
Advantages and Limitations for Lab Experiments
One of the advantages of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione is its ability to inhibit the activity of COX-2 without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that promote gastric mucosal protection. This makes it a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastric ulcers and other gastrointestinal side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione. One potential direction is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the development of new therapies.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the development of new drugs and therapies. While there are several advantages and limitations to its use in lab experiments, there are several future directions for its study that may lead to the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione involves the reaction of oxaloacetic acid with hydrazine hydrate in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies.
properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C6H7NO3/c1-3(7)5-4(8)2-10-6(5)9/h2,7H2,1H3/b5-3- |
InChI Key |
LAWVAFWVVRDJRM-HYXAFXHYSA-N |
Isomeric SMILES |
C/C(=C/1\C(=O)COC1=O)/N |
SMILES |
CC(=C1C(=O)COC1=O)N |
Canonical SMILES |
CC(=C1C(=O)COC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




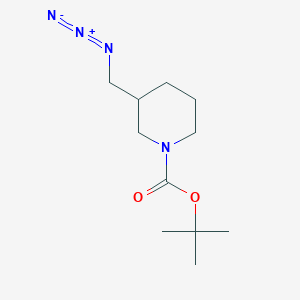
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)
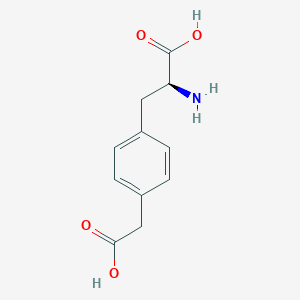


![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)


